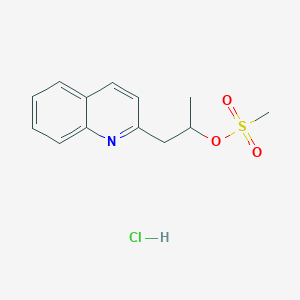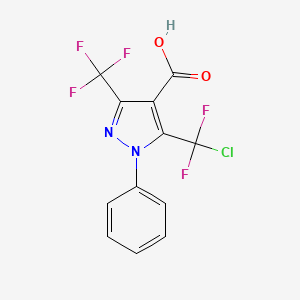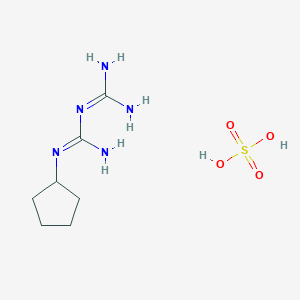
N-cyclopentylimidodicarbonimidic diamide sulfate
Vue d'ensemble
Description
N-cyclopentylimidodicarbonimidic diamide sulfate, also known as N-CPIDDS, is an organic compound that has been used for a variety of applications in scientific research. It is a highly versatile compound that can be used in many different types of experiments. N-CPIDDS is a white crystalline powder with a molecular weight of 446.3 g/mol and a melting point of 160-163 °C. It has many unique properties that make it ideal for use in laboratory experiments.
Applications De Recherche Scientifique
N-cyclopentylimidodicarbonimidic diamide sulfate has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used in the synthesis of polymers, as a stabilizer for proteins, and as a surfactant in drug delivery. Additionally, it has been used in the study of the structure and function of proteins, and as a means of controlling the release of drugs.
Mécanisme D'action
The mechanism of action of N-cyclopentylimidodicarbonimidic diamide sulfate is not fully understood. However, it is believed that the compound binds to proteins, causing them to become more soluble and therefore more easily accessible to enzymes. This allows the enzymes to act on the proteins, which can result in changes in their structure and function.
Effets Biochimiques Et Physiologiques
N-cyclopentylimidodicarbonimidic diamide sulfate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to reduce the solubility of proteins, and to alter the structure and function of proteins. Additionally, it has been shown to increase the permeability of cell membranes and to affect the transport of ions across them.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentylimidodicarbonimidic diamide sulfate has many advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. It is also easy to synthesize and can be stored for long periods of time without degradation. Additionally, it is highly soluble in water and other polar solvents, making it easy to use in a variety of experiments.
However, there are some limitations to using N-cyclopentylimidodicarbonimidic diamide sulfate in laboratory experiments. It can be toxic and can cause irritation if not handled properly. Additionally, it can be difficult to control the concentration of the compound when using it in experiments.
Orientations Futures
There are many potential future directions for the use of N-cyclopentylimidodicarbonimidic diamide sulfate in scientific research. One potential direction is to use it as a means of controlling the release of drugs. Additionally, it could be used to study the structure and function of proteins, to synthesize polymers, and to stabilize proteins. It could also be used to study the effects of enzymes on proteins and to study the permeability of cell membranes. Finally, it could be used to study the effects of various drugs on the body.
Propriétés
IUPAC Name |
2-cyclopentyl-1-(diaminomethylidene)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5.H2O4S/c8-6(9)12-7(10)11-5-3-1-2-4-5;1-5(2,3)4/h5H,1-4H2,(H6,8,9,10,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQHJSFQFJTDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C(N)N=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylimidodicarbonimidic diamide sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)
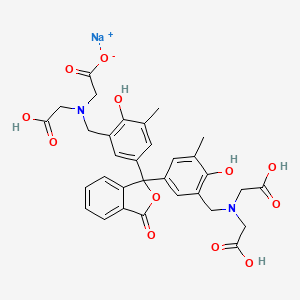
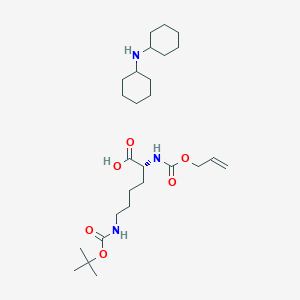
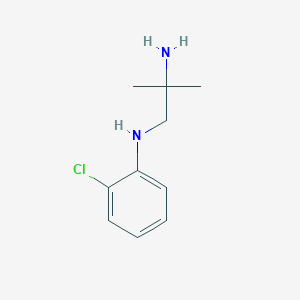
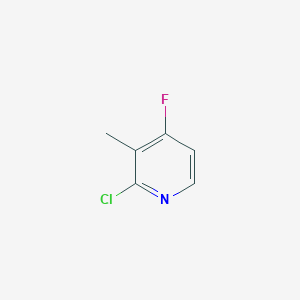
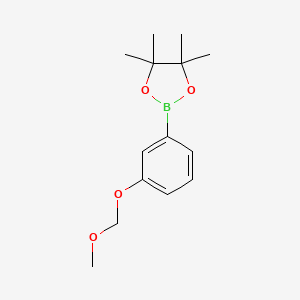
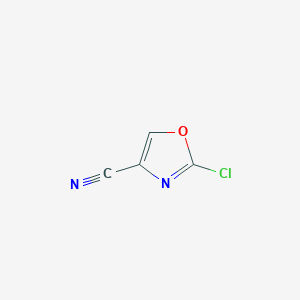
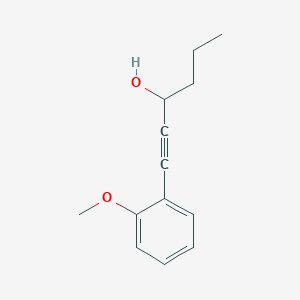
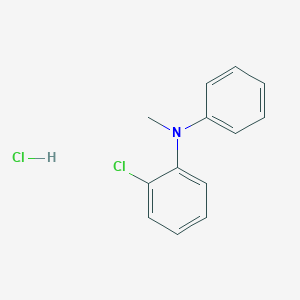
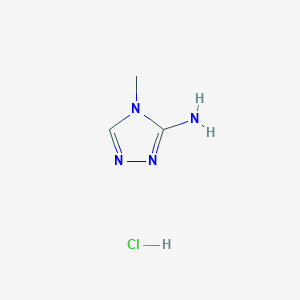
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)
